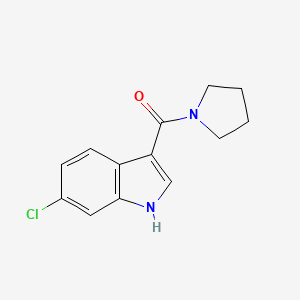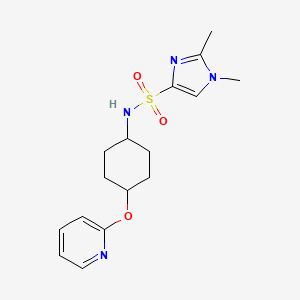
3-(5-methyl-1H-benzimidazol-2-yl)chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(5-methyl-1H-benzimidazol-2-yl)chromen-2-one” is a compound that contains a benzimidazole moiety . Benzimidazole is a white crystal also known as azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene, and 3-benzodiazole . It’s an important heterocyclic pharmacophore due to its association with a wide range of biological activities .
Synthesis Analysis
The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The structure of the synthesized compounds can be established using FTIR, 1H-NMR, and MS .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be investigated using vibrational spectroscopy and quantum computational studies . Theoretical and actual NMR chemical shifts can be quite similar . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .
Chemical Reactions Analysis
Benzimidazole derivatives have been found to show a broad range of chemical and biological properties . They have been used in the development of new drugs due to their broad-spectrum pharmacological properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be analyzed using various techniques such as FTIR, 1H-NMR, and MS . These techniques can provide information about the compound’s vibrational features, chemical shifts, and molecular weight .
Applications De Recherche Scientifique
Anticancer Activity
A series of compounds including 3-(1H-Benzimidazol-2-yl)-chromen-2-ones have been synthesized and evaluated for their anticancer activities against different tumor cell lines. These compounds have demonstrated very good activity, highlighting their potential as anticancer agents (P. Narsimha Reddy et al., 2003).
Biological Agents and Antimicrobial Activity
The synthesis and biological evaluation of 3-[3-(1H-benzimidazol-2-ylsulfanyl)-3-phenylpropanoyl]-2H-chromen-2-one derivatives have been reported. These compounds have shown good inhibition efficacy against various microbial strains, displaying significant antimicrobial activity. Additionally, antioxidant and DNA cleavage studies were conducted, with molecular docking studies suggesting potential for further exploration as biological agents (O. Nagaraja et al., 2020).
Nonlinear Optical Properties
Novel 3-(2,2a,3-triazacyclopenta[jk]fluoren-1-yl)-2H-chromen-2-one derivatives have been synthesized, exhibiting excellent nonlinear optical properties. These findings indicate the compounds' potential for applications in optical switching, waveguides, and other low-power optical applications, showcasing the material's promising characteristics for technological applications (S. García et al., 2016).
Antioxidant Activity
Coumarin substituted with heterocyclic compounds has been prepared and characterized, demonstrating significant antioxidant activities. This includes the scavenging ability against DPPH radicals, with activities reaching up to 80% at certain concentrations compared to standard antioxidants (Afnan E. Abd-Almonuim et al., 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-(6-methyl-1H-benzimidazol-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c1-10-6-7-13-14(8-10)19-16(18-13)12-9-11-4-2-3-5-15(11)21-17(12)20/h2-9H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXINSHDZIWQKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-methyl-1H-benzimidazol-2-yl)chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

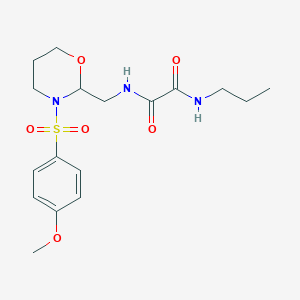
![2-[2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2576982.png)
![N-[4-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2576983.png)
![Ethyl 4-[(4-pyrazol-1-ylphenyl)methylcarbamoylamino]benzoate](/img/structure/B2576984.png)
![3-((1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2576985.png)
![4-(4-acetylphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2576987.png)
![1-(1-Pyrido[2,3-d]pyrimidin-4-ylpiperidin-4-yl)pyrrolidin-3-ol](/img/structure/B2576990.png)
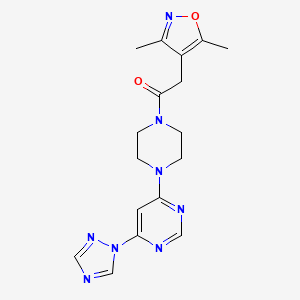
![1-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]ethanone](/img/structure/B2576994.png)
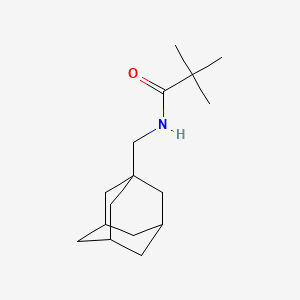
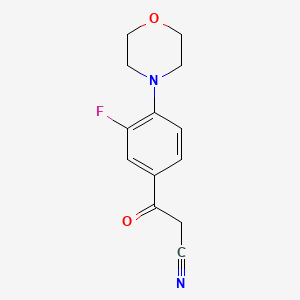
![methyl 2-(7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate](/img/structure/B2576998.png)
